REACTION_CXSMILES
|
CC1C=CC=CC=1C.N[C:10]1[CH:21]=[CH:20][CH:19]=[C:12]2[C:13](N(O)[C:16](=O)[C:11]=12)=[O:14].CC1C=CC=CC=1CO>>[CH3:16][C:11]1[CH:10]=[CH:21][CH:20]=[CH:19][C:12]=1[CH:13]=[O:14]
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
32.1 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C(=O)N(C2=O)O)=CC=C1
|
Name
|
|
Quantity
|
32.1 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(C(=O)N(C2=O)O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(CO)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
after a total of 30 hours, the reaction solution was extracted with chloroform
|
Duration
|
30 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |